molecular formula C31H29N5O6 B1150131 NKTR-105

NKTR-105

Cat. No.: B1150131
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NKTR-105 is a novel, investigational small molecule developed by Nektar Therapeutics using its advanced polymer conjugate technology platform . It is a PEGylated form of docetaxel, a well-known chemotherapeutic agent from the taxoid family . This conjugation is designed to optimize the bioactivity of docetaxel by significantly improving its pharmacokinetic and pharmacodynamic profile . The compound acts by disrupting the microtubular network in cells, thereby inhibiting cell division . Preclinical studies demonstrated that this compound offers superior antitumor activity compared to standard docetaxel . In various mouse xenograft models, including non-small cell lung cancer (H460) and colorectal cancer lines, this compound treatment resulted in significantly greater delays in tumor growth and, in some models, caused partial tumor regressions where docetaxel did not . This enhanced efficacy is associated with a more favorable pharmacokinetic profile, characterized by a prolonged half-life and greater, sustained drug exposure in plasma and tumor tissue . A key research finding is that this compound may offer an improved safety and tolerability profile. Preclinical data indicated the potential for sustained therapeutic levels of docetaxel without the severe neutropenia (myelosuppression) that is a dose-limiting toxicity for the parent compound . Early-phase clinical trials in patients with refractory solid tumors further suggested that this compound may not require corticosteroid pre-treatment and showed no evidence of neutropenia in initial patients . This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans. All research and data handling should comply with applicable regulations and institutional safety guidelines.

Properties

Molecular Formula

C31H29N5O6

Appearance

Solid powder

Synonyms

NKTR105;  NKTR-105;  NKTR 105;  docetaxel conjugate.; NONE

Origin of Product

United States

Molecular Design and Conjugation Methodology of Nktr 105

Structural Basis of Docetaxel (B913) as an Anti-mitotic Agent

Docetaxel is a complex diterpenoid molecule and a semi-synthetic analog of paclitaxel, belonging to the taxoid family of antineoplastic agents. drugbank.comwikipedia.orgnih.gov Its primary mechanism of action involves the disruption of the microtubule network within cells. patsnap.comresearchgate.net Microtubules are essential components of the cytoskeleton, playing a critical role in various cellular processes, particularly cell division during the mitotic phase. patsnap.comaacrjournals.org

Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization. drugbank.compatsnap.comfrontiersin.org This stabilization inhibits the normal dynamic reorganization of the microtubule network, a process crucial for chromosome segregation during cell division. drugbank.compatsnap.com The resulting stable, non-functional microtubule bundles interrupt mitotic spindle function, leading to cell cycle arrest, primarily in the G2/M phase. patsnap.comresearchgate.netfrontiersin.org This mitotic arrest subsequently triggers cellular events that can culminate in apoptotic cell death. patsnap.comresearchgate.net Docetaxel has been shown to bind to microtubulin with high affinity in a 1:1 stoichiometric ratio. drugbank.comnih.gov Compared to paclitaxel, docetaxel is reported to be two times more potent as an inhibitor of microtubule depolymerization. drugbank.comnih.gov

Polyethylene (B3416737) Glycol (PEG) Architecture Employed in NKTR-105 Conjugation

Polyethylene glycol is a synthetic, hydrophilic, and biocompatible polymer widely used in the pharmaceutical industry. sigmaaldrich.comresearchgate.net PEGylation, the covalent attachment of PEG to a molecule, can significantly alter its physicochemical and pharmacokinetic properties. researchgate.netbiochempeg.com

This compound utilizes a multi-arm PEG architecture. mdpi.comcreativepegworks.comresearchgate.net Multi-arm PEGs are a more complex form of branched PEGs, featuring three or more arms extending from a central core. sigmaaldrich.com This design provides multiple attachment points, which can be advantageous in drug delivery applications. jenkemusa.com Specifically, this compound has been described as a conjugate of docetaxel with a four-arm PEG. mdpi.comcreativepegworks.comresearchgate.net This multi-arm structure, compared to linear PEGs, can lead to higher molecular weights and increased functionality, potentially improving the pharmacokinetics of conjugated drugs by reducing renal clearance and immune recognition. frontiersin.org The use of multi-arm PEGs can facilitate the coupling of a higher ratio of drug molecules per polymer molecule, potentially leading to higher drug loading. jenkemusa.comacs.org

In polymer-drug conjugates like this compound, a chemical linker is typically used to covalently attach the drug molecule to the polymer backbone. digitellinc.comacs.orgrsc.org The nature of this linker is crucial as it dictates the drug release kinetics and influences the therapeutic outcome. digitellinc.comacs.org Linkers can be designed to be stable or releasable, creating either entirely new compounds or prodrugs where the active agent is released in vivo. pharmtech.com

For polymer-drug conjugates intended to release the active drug, the linker cleavage can be triggered by specific stimuli. rsc.orgmdpi.com These stimuli can be endogenous, such as the microenvironment within tumors (e.g., differences in pH, redox potential, or the presence of specific enzymes) or external factors. rsc.orgmdpi.com The choice of linker chemistry allows for control over the rate and location of drug release. pharmtech.commdpi.com For instance, enzyme-cleavable linkers are designed to be susceptible to cleavage by enzymes that may be upregulated in tumor tissues, potentially leading to selective drug release within the tumor microenvironment. digitellinc.com Redox-sensitive linkers exploit the difference in redox potential between normal and tumor tissues or between intracellular and extracellular environments. rsc.org While the specific linker chemistry employed in this compound for the attachment and release of docetaxel is not explicitly detailed in all general descriptions, the design of such conjugates typically involves linkers that allow for the controlled release of the active docetaxel molecule within the biological system to exert its anti-mitotic effects.

Multi-Arm PEGylated Conjugate Design

Objectives of PEGylation in the this compound Construct

The PEGylation of docetaxel in the creation of this compound is aimed at achieving several therapeutic advantages compared to the unconjugated drug. ascopubs.orgmedindia.net

The hypothesis underlying the polymer modification of docetaxel in this compound is that altering the drug's properties through conjugation to PEG can lead to enhanced biological activity, particularly in the context of anti-tumor effects. Preclinical studies with this compound have demonstrated superior anti-tumor activity compared to docetaxel in various mouse xenograft models of human cancers, including colorectal and non-small cell lung carcinomas. ascopubs.orgmedindia.netnektar.comnektar.com This enhanced activity is hypothesized to be mediated, at least in part, by the altered pharmacokinetic profile and potentially increased and sustained exposure of docetaxel within tumor tissue. ascopubs.orgnektar.com

A primary objective of PEGylation in this compound is to improve the drug exposure profile of docetaxel within biological systems. ascopubs.orgmedindia.net PEGylation is a well-established technology for extending the half-life of drugs and modifying their pharmacokinetic properties. researchgate.netbiochempeg.comfrontiersin.org For small molecule drugs like docetaxel, which may have a relatively short half-life, conjugation to a high-molecular-weight polymer like multi-arm PEG can significantly prolong circulation time. creativepegworks.comascopubs.orgnektar.comnih.gov This is attributed to the increased molecular weight, which can reduce renal clearance and evade recognition and removal by the immune system. frontiersin.orgnih.gov

Preclinical pharmacokinetic studies with this compound have shown that it can improve the docetaxel pharmacokinetic profile by reducing peak concentrations and prolonging the half-life of the active drug. ascopubs.org This sustained release of docetaxel from the conjugate is proposed to maintain therapeutic levels of the drug over a longer period. ascopubs.orgnektar.com Furthermore, the polymer conjugate may exhibit passive targeting to tumor tissue through the enhanced permeability and retention (EPR) effect, a phenomenon where macromolecules tend to accumulate in the leaky vasculature of tumors. nih.gov Preclinical data has indicated that this compound resulted in sustained docetaxel concentrations in both plasma and tumor tissue, with significantly greater and sustained tumor exposure compared to unconjugated docetaxel. ascopubs.orgnektar.com This improved exposure profile within the tumor is considered a key factor contributing to the observed superior anti-tumor activity in preclinical models. ascopubs.orgnektar.com

Here is a summary of proposed improvements in drug exposure profile:

PropertyUnconjugated DocetaxelThis compound (Proposed/Preclinical Data)Reference
Half-lifeRelatively shortProlonged ascopubs.orgnektar.com
Peak Plasma ConcentrationHigherReduced ascopubs.org
Circulation TimeShorterExtended creativepegworks.comfrontiersin.org
Tumor ExposureLower/TransientGreater and Sustained ascopubs.orgnektar.com

These modifications to the drug exposure profile are hypothesized to allow for potentially improved efficacy and a more favorable therapeutic index compared to the administration of unconjugated docetaxel. ascopubs.orgnektar.com

Preclinical Pharmacological Investigations of Nktr 105

In Vivo Pharmacokinetic Profile in Preclinical Models

Preclinical studies have demonstrated that the polymer conjugation in NKTR-105 significantly alters the pharmacokinetic behavior of its active moiety, docetaxel (B913), compared to the administration of docetaxel alone. nektar.comnektar.commedindia.netprnewswire.com

Sustained Systemic Exposure Characteristics of the Active Moiety

Administration of this compound in preclinical models has been associated with greater and sustained systemic exposure of docetaxel in plasma. nektar.comprnewswire.combioworld.com This sustained presence in circulation is a key characteristic resulting from the PEGylation of docetaxel. creativepegworks.comrsc.org

Comparative Analysis of Time-Concentration Profiles: this compound versus Docetaxel

Comparative preclinical studies evaluating the time-concentration profiles of this compound versus docetaxel have shown an improved profile for docetaxel when administered as the this compound conjugate. nektar.comnektar.commedindia.net In a non-small cell lung (H460) mouse xenograft model, treatment with this compound resulted in a time-concentration profile for docetaxel that was reported to be 2-fold greater compared to docetaxel alone. nektar.comnektar.commedindia.net This is consistent with the expected effect of polymer conjugation in prolonging the half-life of the active drug. creativepegworks.comprnewswire.com

A conceptual comparison of the time-concentration profiles based on preclinical findings is presented below:

Pharmacokinetic Parameter (Conceptual)Docetaxel (Preclinical)Docetaxel after this compound (Preclinical)Fold Change (this compound vs. Docetaxel)
Peak Plasma Concentration (Cmax)HigherLower (Implied by sustained exposure)Reduced
Area Under the Curve (AUC)LowerHigher (Implied by sustained exposure)Increased
Half-life (t½)ShorterLongerProlonged creativepegworks.comprnewswire.com
Systemic Exposure DurationShorterSustained nektar.comprnewswire.combioworld.comExtended
Time-Concentration ProfileStandardImproved nektar.comnektar.commedindia.net2-fold greater (in specific model) nektar.comnektar.commedindia.net

Note: This table presents a conceptual comparison based on reported preclinical findings and general principles of polymer conjugation; specific numerical data may vary depending on the preclinical model and study design.

Tumor-Specific Accumulation and Distribution in Preclinical Models

Preclinical investigations have also explored the distribution of the active moiety, docetaxel, in tumor tissue following this compound administration.

Differential Uptake of the Active Moiety in Tumor Tissue

Preclinical studies have indicated greater and sustained tumor exposure to docetaxel after administration of this compound compared to unconjugated docetaxel. nektar.combioworld.com Treatment with this compound led to increased docetaxel concentrations in tumors, ranging from 0.4 to 4-fold higher in a non-small cell lung (H460) mouse xenograft model. nektar.com

Mechanisms of Enhanced Tumor Docetaxel Exposure following this compound Administration

The enhanced tumor exposure to docetaxel following this compound administration is primarily attributed to the pharmacokinetic advantages conferred by polymer conjugation. The increased molecular weight and altered properties of the PEGylated conjugate result in prolonged circulation time in the bloodstream. creativepegworks.comrsc.org This extended circulation allows for preferential accumulation in tumor tissue through the Enhanced Permeation and Retention (EPR) effect. creativepegworks.comrsc.orgsymbiosisonlinepublishing.com The EPR effect describes the tendency of macromolecules and nanoparticles to accumulate in tumor tissue due to the leaky vasculature and impaired lymphatic drainage commonly found in solid tumors. creativepegworks.comrsc.orgsymbiosisonlinepublishing.com

Impact of Polymer Conjugation on Active Drug Release Kinetics in Preclinical Systems

This compound is designed as a polymer conjugate where docetaxel is linked to a PEG polymer. nektar.comnektar.commedindia.netcreativepegworks.com This conjugation is intended to control the release of the active docetaxel moiety. While specific detailed release kinetics data for this compound in preclinical systems were not extensively detailed in the search results, the underlying technology involves the controlled release of the active drug from the polymer backbone. creativepegworks.comresearchgate.net This controlled release mechanism contributes to the sustained exposure profile observed in preclinical pharmacokinetic studies. creativepegworks.comrsc.org Polymer conjugates like this compound are designed to release the parent drug over time, which can be influenced by factors such as enzymatic activity or pH in the tumor microenvironment. researchgate.net

Preclinical Efficacy Studies and Antitumor Activity of Nktr 105

In Vitro Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

In vitro studies have evaluated the direct effects of NKTR-105 on the viability and proliferation of various human tumor cell lines.

Evaluation in Human Tumor Cell Lines (e.g., LoVo, LS174T, H460)

Preclinical data for this compound have shown significant antitumor activity in human tumor cell lines, including colorectal cancer lines such as LoVo and LS174T, and the non-small cell lung cancer line H460. nektar.comcreativepegworks.comresearchgate.net These cell lines are commonly used models for evaluating the efficacy of anticancer agents in vitro. The LoVo and LS174T cell lines are derived from colorectal adenocarcinomas, while H460 is a non-small cell lung cancer cell line. sigmaaldrich.comxenograft.netmdpi.com

Comparative Efficacy against Unconjugated Docetaxel (B913) In Vitro

In Vivo Antitumor Activity in Xenograft Models

In vivo studies using mouse xenograft models have been crucial in evaluating the antitumor activity of this compound in a more complex biological setting.

Mouse Xenograft Models of Human Tumors (e.g., Colorectal (LoVo, LS174T), Non-Small Cell Lung (H460))

This compound has demonstrated significantly greater antitumor activity compared to unconjugated docetaxel in mouse xenograft models of human tumors, including colorectal (LoVo and LS174T) and non-small cell lung (H460) cancers. nektar.comresearchgate.netcreativepegworks.comresearchgate.net These models involve implanting human cancer cells into immunocompromised mice, allowing for the study of tumor growth and response to therapy in a living system. xenograft.net

Quantitative Assessment of Tumor Growth Delay and Regression Rates

Preclinical studies have quantitatively assessed the antitumor effects of this compound in xenograft models by measuring tumor growth delay and regression rates. In comparative studies with docetaxel, this compound treatment resulted in a significantly greater tumor growth delay. nektar.comcreativepegworks.comresearchgate.netaacrjournals.org For instance, in a non-small cell lung (H460) mouse xenograft model, this compound treatment significantly delayed tumor growth by 122% compared to 48% for docetaxel. nektar.comaacrjournals.org In colorectal (LoVo and LS174T) and non-small cell lung (H460) xenograft models, the percent of tumor growth delay for this compound was reported to be 2.0-, 1.6-, and 2.5-fold greater than docetaxel, respectively, at maximum tolerated doses. nektar.com Partial regressions were observed with this compound in the LoVo and LS174T xenograft models, whereas no regressions were observed with docetaxel. nektar.com

Data on Tumor Growth Delay in Xenograft Models:

Xenograft ModelThis compound Tumor Growth Delay (% or Fold Increase vs. Docetaxel)Docetaxel Tumor Growth Delay (%)
H460 (Non-Small Cell Lung)122% (vs. 48%) nektar.comaacrjournals.org, 2.5-fold greater nektar.com48% nektar.comaacrjournals.org
LoVo (Colorectal)2.0-fold greater nektar.comNot specified in terms of fold
LS174T (Colorectal)1.6-fold greater nektar.comNot specified in terms of fold

Data on Tumor Regression in Xenograft Models:

Xenograft ModelThis compound RegressionsDocetaxel Regressions
LoVo (Colorectal)Partial regressions observed nektar.comNo regressions observed nektar.com
LS174T (Colorectal)Partial regressions observed nektar.comNo regressions observed nektar.com
H460 (Non-Small Cell Lung)Not specified in terms of regression rates in provided textNot specified in terms of regression rates in provided text

Superior Antitumor Activity of this compound Compared to Docetaxel

Across multiple preclinical tumor models, this compound has consistently demonstrated superior antitumor activity compared to unconjugated docetaxel. nektar.comnektar.comresearchgate.netcreativepegworks.comresearchgate.net This enhanced efficacy is associated with greater and sustained tumor exposure to docetaxel following this compound administration. nektar.comaacrjournals.org Treatment with this compound resulted in higher docetaxel concentrations in tumors (0.4 to 4-fold higher) and an improved time-concentration profile (2-fold greater) compared to docetaxel in the H460 mouse xenograft model. nektar.comaacrjournals.org This suggests that the PEGylation of docetaxel in this compound leads to favorable pharmacokinetic properties that contribute to its improved antitumor effects in vivo. nektar.comnektar.comresearchgate.netaacrjournals.org

Relationship Between Enhanced Tumor Exposure and Efficacy

The superior antitumor activity observed with this compound in preclinical models has been linked to its improved pharmacokinetic profile, particularly its enhanced and sustained exposure in tumor tissue nektar.comascopubs.org. This compound was engineered to provide a sustained release of docetaxel ascopubs.org.

Pharmacokinetic studies in rats and dogs showed that this compound improved the docetaxel pharmacokinetic profile by reducing peak concentrations and prolonging its half-life ascopubs.org. In pharmacokinetic-pharmacodynamic studies, this compound resulted in sustained docetaxel concentrations in both plasma and tumor tissue ascopubs.org.

Specifically, in a non-small cell lung (H460) mouse xenograft model, treatment with this compound increased docetaxel concentrations in tumors (0.4 to 4-fold higher) and resulted in an improved time-concentration profile (2-fold greater) compared to docetaxel nektar.com. Equitoxic doses of docetaxel and this compound achieved similar plasma docetaxel AUC (Area Under the Curve), but the tumor AUC was found to be 2-fold greater after this compound administration ascopubs.org. This suggests that the superior antitumor activity of this compound is mediated by the greater and sustained exposure of docetaxel within the tumor microenvironment ascopubs.org.

The enhanced tumor exposure is a key factor believed to contribute to the improved efficacy of this compound compared to unconjugated docetaxel in preclinical settings nektar.comascopubs.org.

Preclinical Antitumor Activity Data

Tumor Model (Mouse Xenograft)TreatmentTumor Growth Delay (%)Fold Greater Tumor Growth Delay vs. DocetaxelPartial Regressions
H460 (Non-Small Cell Lung)This compound-2.5No
Docetaxel-1.0No
LoVo (Colorectal)This compound-2.0Yes
Docetaxel-1.0No
LS174T (Colorectal)This compound-1.6Yes
Docetaxel-1.0No
Preclinical Models (General)This compound122--
Docetaxel48--

Tumor Docetaxel Exposure Data

Tumor Model (Mouse Xenograft)CompoundTumor Docetaxel Concentration Increase (fold vs. Docetaxel)Tumor Time-Concentration Profile (fold greater vs. Docetaxel)Tumor AUC (fold greater vs. Docetaxel at equitoxic doses)
H460 (Non-Small Cell Lung)This compound0.4 to 42-
Preclinical Models (General)This compound--2

Mechanistic Insights into Nktr 105 S Cellular and Molecular Actions Preclinical

Anti-mitotic Action via Microtubular Network Disruption

Docetaxel (B913), the parent compound of NKTR-105, exerts its cytotoxic effects primarily by disrupting the microtubular network within cells. nektar.comnektar.com Microtubules are dynamic structures composed of tubulin proteins that are essential for various cellular processes, including cell division. numberanalytics.com Microtubule inhibitors, such as taxanes like docetaxel, interfere with microtubule dynamics, leading to cell cycle arrest and ultimately inducing apoptosis in rapidly dividing cells, such as cancer cells. numberanalytics.com

Interaction with Tubulin Dynamics and Cell Cycle Arrest

Taxanes, including docetaxel, are classified as microtubule-stabilizing agents. numberanalytics.com They promote the assembly and stability of microtubules by binding to β-tubulin subunits. numberanalytics.com This binding prevents the depolymerization of microtubules, leading to the formation of abnormally stable microtubule bundles. numberanalytics.com The disruption of normal microtubule dynamics interferes with the formation and function of the mitotic spindle, a structure crucial for chromosome segregation during mitosis. numberanalytics.com This interference triggers the spindle assembly checkpoint, resulting in a prolonged arrest of cells in the G2/M phase of the cell cycle. numberanalytics.combiorxiv.org The sustained mitotic arrest ultimately leads to cell death, often through apoptosis or mitotic catastrophe. biorxiv.org

Preclinical studies of this compound have shown that, similar to docetaxel, it acts as an anti-mitotic agent. prnewswire.comfiercepharma.combiospace.com While specific detailed data on this compound's direct interaction with tubulin dynamics at a molecular level in preclinical settings were not extensively detailed in the provided sources, its classification as a PEGylated docetaxel conjugate and its observed anti-tumor activity in preclinical models strongly suggest that its mechanism involves the disruption of tubulin dynamics and induction of cell cycle arrest, consistent with the known actions of docetaxel. nektar.comnektar.comnumberanalytics.com

Influence of PEGylation on Intracellular Delivery and Target Engagement

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely used technology to improve the pharmacokinetic properties of therapeutic agents. creativepegworks.comresearchgate.netconicet.gov.ar For small molecules like docetaxel, PEGylation can lead to increased drug circulation time, improved pharmacokinetics, and potentially enhanced therapeutic efficacy. nektar.commedindia.netcreativepegworks.com this compound utilizes a multi-armed PEG structure. creativepegworks.comresearchgate.netresearchgate.net

In the case of this compound, PEGylation was designed to improve the time-concentration profile and anti-tumor activity of docetaxel. nektar.commedindia.net Preclinical studies have shown that this compound resulted in greater and sustained exposure to docetaxel in plasma and tumor tissue compared to docetaxel alone. nektar.com Specifically, treatment with this compound increased docetaxel concentrations in tumors (0.4 to 4-fold higher) and resulted in an improved time-concentration profile (2-fold greater) in a non-small cell lung (H460) mouse xenograft model. nektar.com This sustained exposure to the active drug within the tumor microenvironment is a key advantage conferred by PEGylation, potentially leading to enhanced target engagement over time. prnewswire.com The large molecular weight conferred by PEGylation may also contribute to passive targeting of tumors through the enhanced permeation and retention (EPR) effect, where the conjugate accumulates more readily in the leaky vasculature of tumors compared to normal tissues. creativepegworks.comresearchgate.net

Cellular Responses to this compound Exposure in Preclinical Settings

Preclinical studies have investigated the cellular responses to this compound exposure, focusing on its impact on cell proliferation, viability, and the induction of apoptosis.

Effects on Cell Proliferation and Viability

Preclinical data consistently show that this compound exhibits significant anti-tumor activity, which is a direct result of its effects on cell proliferation and viability. nektar.comnektar.commedindia.netnektar.com Studies in mouse xenograft models of human colorectal (LoVo and LS174T) and non-small cell lung (H460) tumors demonstrated significantly greater anti-tumor activity for this compound compared to docetaxel. nektar.commedindia.net Partial regressions were observed in some cell lines treated with this compound, whereas no regressions were seen with docetaxel. nektar.commedindia.net

The superior anti-tumor activity was also quantified by the percent of tumor growth delay. nektar.commedindia.net At maximum tolerated doses, the tumor growth delay for this compound was 2.5-, 2.0-, and 1.6-fold greater than docetaxel in H460, LoVo, and LS174T xenograft models, respectively. nektar.commedindia.net Another comparative study showed that this compound treatment significantly delayed tumor growth (122%) compared to docetaxel (48%). nektar.com These findings indicate that this compound is more potent than docetaxel in inhibiting cancer cell proliferation and reducing tumor viability in preclinical models.

Here is a table summarizing some of the preclinical tumor growth delay data:

Tumor ModelThis compound Tumor Growth Delay (% vs. Control)Docetaxel Tumor Growth Delay (% vs. Control)Fold Increase with this compoundSource
H460 (Non-Small Cell Lung)--2.5 nektar.commedindia.net
LoVo (Colorectal)--2.0 nektar.commedindia.net
LS174T (Colorectal)--1.6 nektar.commedindia.net
H460 (Non-Small Cell Lung)12248- nektar.com

Note: Specific percentage values for this compound and docetaxel tumor growth delay were not consistently provided together for all models in the snippets, but the fold increase was reported. nektar.comnektar.commedindia.net

Potential for Overcoming Resistance Mechanisms Observed with Conventional Docetaxel (Theoretical, based on sustained exposure)

Resistance to conventional docetaxel therapy is a significant clinical challenge and can arise through various mechanisms, including increased drug efflux, alterations in tubulin structure or expression, and defects in apoptotic signaling pathways. nih.govfrontiersin.orgresearchgate.net

Based on its design and observed preclinical pharmacokinetic profile, this compound holds theoretical potential for overcoming some of these resistance mechanisms, particularly those related to insufficient drug exposure at the tumor site. The PEGylation of docetaxel in this compound leads to a prolonged half-life and sustained exposure to the active drug within tumors. nektar.comresearchgate.net This sustained presence of docetaxel at the target site could potentially overcome resistance mechanisms mediated by rapid drug efflux, as cancer cells would be continuously exposed to cytotoxic levels of the drug. nih.gov

Furthermore, the enhanced tumor accumulation facilitated by the EPR effect due to PEGylation could lead to higher intratumoral concentrations of docetaxel compared to conventional administration. creativepegworks.comresearchgate.net Achieving higher and more sustained drug levels within the tumor could potentially overwhelm some resistance mechanisms that are concentration-dependent.

While preclinical studies have shown superior anti-tumor activity of this compound in docetaxel-sensitive models, further specific preclinical investigations would be needed to definitively assess its efficacy against docetaxel-resistant cell lines and tumor models and to elucidate the precise mechanisms by which it might overcome resistance. The theoretical advantage is primarily based on the improved pharmacokinetic profile and sustained tumor exposure provided by the PEGylation technology. nektar.comresearchgate.netprnewswire.com

Translational Implications and Future Preclinical Research Directions

Theoretical Advantages for Expanding Therapeutic Options in Oncology

Polymer-drug conjugates are designed to enhance key pharmacological properties of their conjugated payloads. These advantages include improved drug solubility, which can be particularly beneficial for hydrophobic agents like docetaxel (B913). PDCs can also lead to more favorable pharmacokinetic profiles characterized by controlled and sustained drug release, as well as an increased circulating half-life due to reduced renal clearance and decreased recognition by the immune system dovepress.comnih.govresearchgate.netpharmaexcipients.com.

This modulated pharmacokinetic behavior facilitates the preferential accumulation of the conjugate at tumor sites through the enhanced permeability and retention (EPR) effect. The EPR effect exploits the often-leaky vasculature and compromised lymphatic drainage characteristic of solid tumors, allowing macromolecules like PDCs to extravasate and be retained within the tumor microenvironment nih.govacs.org. This passive targeting mechanism can lead to higher drug concentrations within the tumor compared to healthy tissues, thereby potentially improving therapeutic efficacy and reducing off-target toxicity, ultimately enhancing the therapeutic index of the conjugated drug nih.govresearchgate.netpharmaexcipients.comacs.orgmdpi.comresearchgate.net.

In the case of NKTR-105, preclinical investigations have indicated that this PEGylated docetaxel conjugate achieves greater and more sustained exposure in both plasma and tumor tissue relative to unconjugated docetaxel nektar.com. This improved pharmacokinetic profile and enhanced tumor exposure correlated with superior antitumor activity observed in preclinical models nektar.com. The capacity of this compound to potentially maintain sustained therapeutic levels of docetaxel within the tumor while possibly reducing systemic toxicities, such as neutropenia—a common dose-limiting side effect of docetaxel—underscores its theoretical potential to broaden treatment options for various malignancies nektar.com.

Exploration of this compound in Other Preclinical Tumor Models and Combinatorial Strategies

Expanding the preclinical evaluation of this compound to a broader spectrum of tumor models beyond those initially assessed is a critical next step. Given that docetaxel is a widely used chemotherapeutic agent approved for numerous cancer types, including breast, non-small cell lung, prostate, gastric, and head and neck cancers, it is imperative to investigate the efficacy of this compound in preclinical models representing these and other relevant tumor types nektar.comnektar.com. Studies in diverse tumor models will be instrumental in identifying the specific cancer settings where the unique properties of this compound translate into significant therapeutic advantages.

Furthermore, exploring combinatorial strategies involving this compound and other anticancer agents represents a promising direction for future preclinical research. Combination therapies are fundamental to modern cancer treatment, aiming to achieve synergistic therapeutic effects and overcome mechanisms of drug resistance dovepress.combenthamdirect.comresearchgate.net. PDCs are actively being investigated for their utility in various combination approaches, including their use alongside free drugs, in combination with other PDCs, as carriers for multiple drugs on a single polymer backbone, or integrated into polymer-directed enzyme prodrug therapies dovepress.com. Preclinical studies evaluating this compound in combination with other chemotherapeutic agents, targeted therapies, or immunotherapies in appropriate tumor models could uncover synergistic interactions that augment antitumor activity and potentially circumvent resistance mechanisms encountered with single-agent treatments. The polymeric structure of PDCs provides a versatile platform for co-delivering multiple therapeutic agents, ensuring their similar biodistribution and maximizing the potential for synergistic effects within the tumor microenvironment acs.orgbioscientifica.com.

Advanced Preclinical Methodologies for Evaluating Polymer-Drug Conjugates

The application of advanced preclinical methodologies is essential for a comprehensive evaluation of PDCs like this compound. These sophisticated techniques provide invaluable insights into the behavior of the conjugate within biological systems and aid in predicting potential clinical outcomes.

In vivo imaging techniques are indispensable tools for visualizing and quantifying the distribution and accumulation of polymer-drug conjugates within the body and specifically at the tumor site researchgate.netnih.gov. Techniques such as contrast-enhanced Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and Single-Photon Emission Computed Tomography (SPECT) enable non-invasive, real-time assessment of the pharmacokinetics and biodistribution of labeled polymer conjugates nih.govnih.govismrm.orgmdpi.com. By chemically conjugating imaging probes to the polymer backbone, researchers can track the circulation time, tissue distribution, and tumor-specific accumulation of this compound in preclinical animal models. This is particularly valuable for confirming the EPR effect and evaluating how polymer characteristics, such as molecular weight, influence the efficiency of tumor targeting nih.govismrm.org. Research with other polymer conjugates has demonstrated that higher molecular weight polymers can result in prolonged blood circulation and enhanced tumor accumulation mdpi.comnih.govismrm.org. Data obtained from such imaging studies can guide the optimization of polymer design and facilitate the selection of promising conjugate formulations for subsequent development stages.

Identifying biomarkers capable of predicting preclinical response to this compound is crucial for informing patient stratification and optimizing treatment strategies in future clinical translation. Biomarkers encompass a range of indicators, including molecular, cellular, or physiological markers that correlate with the likelihood of a therapeutic response or the development of resistance crownbio.comnih.govresearchgate.net. For PDCs, relevant biomarkers could be associated with the tumor microenvironment, the expression levels of enzymes responsible for cleaving the drug from the polymer conjugate, or the characteristics of the tumor vasculature that influence the EPR effect nih.govacs.orgmdpi.com.

Preclinical studies can employ various methodologies, including genomic, proteomic, and advanced imaging techniques, to identify such biomarkers crownbio.comnih.gov. Evaluating the correlation between the expression of specific enzymes (e.g., cathepsins, known to cleave certain PDC linkers) in tumor tissue and the observed efficacy of this compound could help define patient populations most likely to benefit from this therapy nih.govacs.org. Similarly, biomarkers related to tumor vascularity and permeability could serve as predictors of the extent of EPR-mediated accumulation of this compound. Advanced preclinical models, such as patient-derived xenografts (PDX) and organoids, which more closely mimic the heterogeneity and biological features of human tumors, are valuable platforms for discovering and validating potential biomarkers crownbio.comresearchgate.net.

Continued Refinement of Polymer Conjugation Technologies for Next-Generation Agents

The ongoing refinement of polymer conjugation technologies is fundamental to the development of next-generation polymer-drug conjugates with enhanced properties and improved therapeutic outcomes patsnap.com. For conjugates like this compound, which utilizes PEGylation technology, continuous advancements in polymer chemistry can lead to the creation of polymers with optimized characteristics, including molecular weight, architectural design (e.g., linear, branched, star-shaped), and controlled degradation profiles mdpi.commdpi.comacs.org.

Progress in conjugation chemistry enables more precise and site-specific attachment of the drug molecule to the polymer backbone, resulting in more homogeneous conjugates with well-defined drug-to-polymer ratios acs.orgnjbio.com. This precision can minimize variability between manufacturing batches and contribute to more consistent pharmacokinetic and efficacy profiles. Furthermore, the development of sophisticated cleavable linkers that are specifically responsive to stimuli within the tumor microenvironment (e.g., low pH, elevated enzyme levels) can facilitate the targeted release of the active drug predominantly within the tumor, thereby further enhancing efficacy and reducing systemic toxicity dovepress.comnih.govpharmaexcipients.commdpi.comacs.org.

Future directions in polymer conjugation technology may also involve the incorporation of specific targeting moieties onto the polymer structure to achieve active targeting in addition to passive accumulation via the EPR effect nih.govmdpi.commdpi.commdpi.com. Ligands that selectively bind to receptors overexpressed on cancer cells or within the tumor microenvironment could further improve the specificity and uptake of this compound, potentially overcoming some limitations associated with passive targeting alone nih.govmdpi.commdpi.com. The successful integration of advanced nanotechnologies with a deeper understanding of the underlying cellular and molecular mechanisms of cancer will be paramount in addressing the challenges and fully realizing the therapeutic potential of polymer-drug conjugates in oncology dovepress.com.

Q & A

Q. What preclinical evidence supports the superior anti-tumor activity of NKTR-105 compared to docetaxel?

this compound, a PEGylated docetaxel, demonstrated enhanced anti-tumor efficacy in preclinical models through sustained drug exposure and reduced toxicity. In non-small cell lung (H460) and colorectal (LoVo, LS174T) xenograft models, this compound achieved 122% tumor growth delay vs. 48% for docetaxel, with 0.4–4-fold higher docetaxel concentrations in tumors and a two-fold improvement in time-concentration profiles . The prolonged half-life and tumor-targeted delivery of this compound were attributed to PEGylation, which minimizes myelosuppression (e.g., no neutropenia observed in preclinical studies) .

Q. How does the PEGylation of docetaxel in this compound influence its pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

PEGylation alters docetaxel’s PK by reducing peak plasma concentrations and extending half-life, enabling sustained tumor exposure. In rodent models, this compound achieved a two-fold higher tumor AUC (area under the curve) compared to docetaxel, despite similar plasma AUC, suggesting preferential tumor accumulation . This PK advantage correlated with superior tumor growth inhibition (2.5-fold greater in H460 models) and reduced systemic toxicity (e.g., no neutropenia in early-phase trials) .

Q. What experimental models were used to validate this compound’s efficacy, and what methodological considerations are critical for reproducibility?

Studies utilized human tumor xenografts in immunodeficient mice (e.g., H460 lung, LoVo colon) with standardized dosing regimens (equitoxic doses of this compound vs. docetaxel). Key methodological steps included:

  • Tumor volume measurement protocols (caliper-based) and growth delay calculations.
  • High-performance liquid chromatography (HPLC) for quantifying docetaxel in plasma and tumors .
  • PK-PD modeling to correlate drug exposure with efficacy . Researchers must ensure consistency in tumor implantation sites, dosing schedules, and bioanalytical methods for cross-study comparisons .

Advanced Research Questions

Q. How do contradictions in tumor AUC data between this compound and other PEGylated taxanes (e.g., NC-6301) inform formulation optimization?

While this compound achieved a two-fold tumor AUC improvement over docetaxel in preclinical models, NC-6301 (a PEGylated docetaxel micelle) demonstrated an eight-fold increase in tumor AUC at comparable doses. This discrepancy highlights the impact of formulation design: this compound’s PEGylation strategy may differ in polymer conjugation sites or release kinetics, affecting tumor penetration and retention. Methodologically, researchers should compare:

  • Polymer molecular weight and branching.
  • Drug release profiles (e.g., pH-sensitive vs. enzymatic cleavage).
  • Toxicity trade-offs (e.g., this compound caused 19% body weight loss vs. 9% for NC-6301 in gastric cancer models) .

Q. What are the key challenges in designing Phase I trials for this compound, and how can PK-PD modeling address them?

Phase I trials for this compound (NCT00844961) employed dose-escalation to determine the maximum tolerated dose (MTD) while monitoring neutropenia and neuropathy. PK-PD modeling was critical due to this compound’s nonlinear PK from PEG-mediated sustained release. Key steps included:

  • Plasma and tumor sampling at multiple timepoints to capture prolonged exposure.
  • Population PK models to account for interpatient variability in drug clearance.
  • Bridging preclinical data (e.g., H460 model PK) to human dosing .

Q. How do methodological differences in assessing anti-tumor activity impact cross-study comparisons of PEGylated taxanes?

Variability in endpoints (e.g., tumor growth delay vs. regression rates) complicates comparisons. For example:

  • This compound induced partial regressions in LoVo and LS174T models, while docetaxel did not .
  • NC-6301 prioritized tumor AUC over growth delay metrics . Researchers should standardize endpoints (e.g., RECIST criteria in clinical trials) and use integrated PK-PD metrics (e.g., tumor AUC/plasma AUC ratio) to enable robust cross-formulation analysis .

Q. Methodological Recommendations

  • Preclinical Studies : Use orthotopic xenograft models to better mimic human tumor microenvironments .
  • Clinical Trials : Incorporate tumor biopsy-based PK analysis to validate preclinical tumor-targeting hypotheses .
  • Data Analysis : Apply nonlinear mixed-effects modeling (NONMEM) to account for PEGylation-induced PK variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.